molecular formula C12H13NO2 B12974283 2-(4-Methoxy-2-methylphenyl)-3-oxobutanenitrile

2-(4-Methoxy-2-methylphenyl)-3-oxobutanenitrile

Katalognummer: B12974283
Molekulargewicht: 203.24 g/mol
InChI-Schlüssel: WLKKCZQJEFOXSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Methoxy-2-methylphenyl)-3-oxobutanenitrile is an organic compound with a complex structure that includes a methoxy group, a methyl group, and a nitrile group

Vorbereitungsmethoden

The synthesis of 2-(4-Methoxy-2-methylphenyl)-3-oxobutanenitrile typically involves the reaction of 4-methoxy-2-methylbenzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

2-(4-Methoxy-2-methylphenyl)-3-oxobutanenitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-(4-Methoxy-2-methylphenyl)-3-oxobutanenitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.

Wirkmechanismus

The mechanism of action of 2-(4-Methoxy-2-methylphenyl)-3-oxobutanenitrile involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-(4-Methoxy-2-methylphenyl)-3-oxobutanenitrile include:

    4-Methoxy-2-methylphenyl isocyanate: This compound has a similar methoxy and methyl substitution pattern but differs in its functional groups.

    2-Methoxy-4-methylphenol: This compound shares the methoxy and methyl groups but has a hydroxyl group instead of a nitrile group

Eigenschaften

Molekularformel

C12H13NO2

Molekulargewicht

203.24 g/mol

IUPAC-Name

2-(4-methoxy-2-methylphenyl)-3-oxobutanenitrile

InChI

InChI=1S/C12H13NO2/c1-8-6-10(15-3)4-5-11(8)12(7-13)9(2)14/h4-6,12H,1-3H3

InChI-Schlüssel

WLKKCZQJEFOXSR-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)OC)C(C#N)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.